4-Chloro-6-methoxypyrido[3,2-d]pyrimidine
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Overview
Description
4-Chloro-6-methoxypyrido[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C8H6ClN3O It is a derivative of pyrido[3,2-d]pyrimidine, characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 6-position
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which it belongs, are known to interact with receptor tyrosine kinases (rtks) .
Mode of Action
It’s known that growth factor ligands bind to rtk’s extracellular regions, and the receptor activation is carried out by ligand-induced dimerization or oligomerization . The ligand attached to the extracellular domain stabilizes the generation of active dimers, which activates protein tyrosine kinases .
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine-3-carboxaldehyde with guanidine in the presence of a base, followed by methoxylation using methanol and a suitable catalyst . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxypyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Methoxylation: The methoxy group at the 6-position can be modified through methoxylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrido[3,2-d]pyrimidine derivatives, while oxidation reactions can produce pyrido[3,2-d]pyrimidine N-oxides .
Scientific Research Applications
4-Chloro-6-methoxypyrido[3,2-d]pyrimidine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
4-Chloro-6-methoxypyrido[3,2-d]pyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-methoxypyrimidine: This compound lacks the pyrido ring, making it less complex and potentially less versatile in certain applications.
4-Chloro-6-methylpyrido[3,2-d]pyrimidine: The presence of a methyl group instead of a methoxy group can alter the compound’s reactivity and biological activity.
4-Chloro-6-hydroxypyrido[3,2-d]pyrimidine: The hydroxyl group can participate in different hydrogen bonding interactions, affecting the compound’s properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-6-methoxypyrido[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-13-6-3-2-5-7(12-6)8(9)11-4-10-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGGUEWKRVNKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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